molecular formula C10H18O4 B14576478 2-[(2-Methoxypropan-2-YL)oxy]propyl prop-2-enoate CAS No. 61137-13-1

2-[(2-Methoxypropan-2-YL)oxy]propyl prop-2-enoate

Cat. No.: B14576478
CAS No.: 61137-13-1
M. Wt: 202.25 g/mol
InChI Key: NWAOMYMQKBLMCB-UHFFFAOYSA-N
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Description

2-[(2-Methoxypropan-2-YL)oxy]propyl prop-2-enoate is an organic compound with the molecular formula C10H18O4 It is a derivative of prop-2-enoate (acrylate) and contains a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxypropan-2-YL)oxy]propyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with 2-(2-methoxypropan-2-yl)oxypropan-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxypropan-2-YL)oxy]propyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methoxypropan-2-YL)oxy]propyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also a building block in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Explored for its potential in creating biodegradable materials for medical implants and devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxypropan-2-YL)oxy]propyl prop-2-enoate involves its ability to undergo polymerization reactions. The acrylate group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their functional groups and structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethoxypropan-2-YL)oxy]propyl prop-2-enoate
  • 2-[(2-Butoxypropan-2-YL)oxy]propyl prop-2-enoate
  • 2-[(2-Isopropoxypropan-2-YL)oxy]propyl prop-2-enoate

Uniqueness

2-[(2-Methoxypropan-2-YL)oxy]propyl prop-2-enoate is unique due to its specific methoxypropan-2-yl group, which imparts distinct chemical properties such as solubility and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of specialized polymers and materials.

Properties

CAS No.

61137-13-1

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-methoxypropan-2-yloxy)propyl prop-2-enoate

InChI

InChI=1S/C10H18O4/c1-6-9(11)13-7-8(2)14-10(3,4)12-5/h6,8H,1,7H2,2-5H3

InChI Key

NWAOMYMQKBLMCB-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C=C)OC(C)(C)OC

Origin of Product

United States

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